2-Cyclobutoxyacetonitrile
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Overview
Description
2-Cyclobutoxyacetonitrile is a chemical compound with the CAS Number: 1248613-93-5 . It has a molecular weight of 111.14 and is in liquid form . The IUPAC name for this compound is (cyclobutyloxy)acetonitrile .
Molecular Structure Analysis
The InChI code for 2-Cyclobutoxyacetonitrile is 1S/C6H9NO/c7-4-5-8-6-2-1-3-6/h6H,1-3,5H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Cyclobutoxyacetonitrile is a liquid at room temperature . It has a molecular weight of 111.14 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.Scientific Research Applications
- Inclusion Complex Formation : 2-Cyclobutoxyacetonitrile is a precursor for cyclodextrin derivatives. Cyclodextrins are cyclic oligosaccharides formed by amylose under the action of CD glucosyltransferase. These derivatives have a toroidal shape with a hydrophobic cavity, making them excellent hosts for guest molecules. Researchers explore their use in drug delivery, flavor encapsulation, and environmental remediation .
Cyclodextrin Derivatives
Safety and Hazards
The safety information for 2-Cyclobutoxyacetonitrile indicates that it has several hazard statements including H226, H302, H312, H315, H319, H332, H335 . These codes represent various hazards such as being flammable and causing skin irritation . Precautionary measures should be taken when handling this compound .
properties
IUPAC Name |
2-cyclobutyloxyacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-4-5-8-6-2-1-3-6/h6H,1-3,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQMVOPDHWXMNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutoxyacetonitrile |
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